molecular formula C25H22N4O3 B2977317 1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941908-06-1

1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2977317
CAS RN: 941908-06-1
M. Wt: 426.476
InChI Key: AAAWYUFEOJJKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H22N4O3 and its molecular weight is 426.476. The purity is usually 95%.
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Scientific Research Applications

Chemosensors for Transition Metal Ions

Compounds with structural similarities to the query chemical, particularly those incorporating naphthoquinone derivatives, have been developed as chemosensors. These sensors exhibit selective detection capabilities for metal ions like Cu2+ through colorimetric changes, offering potential applications in environmental monitoring and analytical chemistry. The limit of detection (LOD) for Cu2+ has been notably low, demonstrating high sensitivity in methanol or methanol-water mixtures (Gosavi-Mirkute et al., 2017).

Antimicrobial Activity

Pyrimidine-based ligands, closely related to the query compound's pyrimidine moiety, have been synthesized and shown to possess antimicrobial activities. These activities have been observed against a range of pathogens, with certain metal complexes demonstrating significant efficacy. This suggests potential applications in developing new antimicrobial agents (Chioma et al., 2018).

Theoretical and Synthetic Studies

Theoretical studies and synthetic methodologies surrounding naphthoquinone derivatives and pyrimidine moieties offer insights into the chemical behavior and potential applications of compounds structurally related to the query. These include applications in organic synthesis, drug development, and the study of molecular interactions and properties via density functional theory (DFT) and other computational methods. Such studies lay the groundwork for understanding the reactivity, stability, and binding properties of complex organic molecules (Jali et al., 2013).

properties

IUPAC Name

1-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c30-22(20-10-9-18-6-1-2-7-19(18)13-20)16-28-21-8-4-12-27-23(21)24(31)29(25(28)32)15-17-5-3-11-26-14-17/h3-5,8-14H,1-2,6-7,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAWYUFEOJJKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CN=CC=C5)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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